molecular formula C26H29N5O2 B2708013 1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-28-9

1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2708013
CAS-Nummer: 877616-28-9
Molekulargewicht: 443.551
InChI-Schlüssel: SROQKGDFUQCJFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine dione structure, which is a six-membered ring with two nitrogen atoms and two carbonyl groups . It also has a benzyl group, which is a phenyl group attached to a methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring and the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring would likely contribute to the planarity of the molecule, while the various substituents could introduce steric hindrance .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl groups could increase its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Multitarget Drugs for Neurodegenerative Diseases

Research has shown that derivatives similar to 1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, specifically 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been designed as tricyclic xanthine derivatives. These compounds exhibit potent dual-target-directed antagonistic activities toward A1/A2A adenosine receptors, with several demonstrating triple-target inhibition capabilities. Such compounds are considered promising for symptomatic and disease-modifying treatments of neurodegenerative diseases like Parkinson's and Alzheimer's due to their multifaceted target approach, which could potentially offer advantages over single-target therapies (Brunschweiger et al., 2014).

Chemical Properties and Synthesis

The study of the crystal structure of related compounds, such as theophylline and its metabolites (caffeine and theobromine), reveals their therapeutic potential and offers insights into their molecular interactions. These studies are crucial for understanding the pharmacological effects of methylxanthines and can inform the design of new drugs based on the purine scaffold. Research into the topology of interactions within these compounds provides valuable information on their binding to biological targets, such as adenosine receptors, which are relevant to the effects of compounds like this compound (Latosinska et al., 2014).

Potential Antirhinovirus Activity

Compounds with a similar structural framework have been synthesized and tested for antirhinovirus activity. This research highlights the potential of these compounds to act against viral infections, with specific substituents at certain positions on the purine ring system affecting antiviral activity. Such studies contribute to the broader understanding of how structural variations in chemical compounds can influence their biological activities and potential therapeutic applications (Kelley et al., 1989).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many drugs with a pyrimidine structure act by inhibiting enzymes involved in DNA synthesis .

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended to be used as a drug .

Eigenschaften

IUPAC Name

1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-18-8-7-11-21(14-18)17-31-24(32)22-23(28(3)26(31)33)27-25-29(15-19(2)16-30(22)25)13-12-20-9-5-4-6-10-20/h4-11,14,19H,12-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROQKGDFUQCJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.